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Compound of Interest

Compound Name: 2-Amino-3,5-diiodobenzoic acid

Cat. No.: B181744

Introduction

lodinated contrast agents are indispensable in modern medical imaging, particularly in X-ray-
based techniques like computed tomography (CT) and angiography. Their efficacy stems from
the high atomic number of iodine, which effectively attenuates X-rays, enhancing the visibility of
internal structures. The foundational structure for many of these agents is a tri-iodinated
benzoic acid ring.[1][2] This core structure is heavily substituted to maximize radio-opacity
while optimizing pharmacological properties such as solubility and toxicity.

While various iodinated benzoic acids exist, the most prominent ionic radiopaque agents, such
as Diatrizoic acid and lothalamic acid, are derivatives of a 2,4,6-triiodinated benzene ring. The
synthesis of these molecules is a critical process in pharmaceutical manufacturing, requiring
precise control over iodination and subsequent functionalization steps. This document outlines
the synthetic role of key intermediates, focusing on the well-established synthesis of Diatrizoic
acid as a primary example.

Core Structure and Significance

The key precursor for many ionic contrast agents is 3,5-diamino-2,4,6-triiodobenzoic acid. This
intermediate contains the essential tri-iodinated ring for radiodensity and two amino groups at
the 3 and 5 positions, which are subsequently acylated (e.g., acetylated) to reduce toxicity and
improve solubility. The synthesis typically begins with more accessible materials like 3,5-
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diaminobenzoic acid or 3,5-dinitrobenzoic acid, which undergo iodination and other
transformations to yield the final product.[3][4]

The compound 2-Amino-3,5-diiodobenzoic acid is a di-iodinated aminobenzoic acid.[5][6][7]
While it belongs to the general class of molecules used in this field, the major commercial
radiopaque agents are characterized by a tri-iodinated structure to achieve the necessary level
of X-ray attenuation for clinical applications.[1][2]

Synthesis of Diatrizoic Acid: A Case Study

Diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid) is a widely used high-osmolar ionic
radiopaque agent. Its synthesis serves as an excellent model for understanding the chemical
transformations involved in producing these vital diagnostic drugs.

Logical Workflow for Diatrizoic Acid Synthesis

The synthesis can be approached via several routes. A common pathway involves the tri-
iodination of 3,5-diaminobenzoic acid, followed by acetylation of the amino groups. An
alternative, detailed in the following protocols, utilizes 3,5-diamino-2,4,6-triiodobenzoic acid as
the direct raw material for acylation.
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Workflow: Synthesis of Diatrizoic Acid

3,5-Diamino-2,4,6-triiodobenzoic acid

Acylation (One-Pot)
Reagents: Acetic Acid, Thionyl Chloride
Catalyst: 4-DMAP

Y

3,5-Diacetylamino-2,4,6-triiodobenzoyl chloride

Esterification
Reagent: Methanol

3,5-Diacetylamino-2,4,6-triiodobenzoic acid methyl ester

Hydrolysis
Reagent: NaOH(aq)

Diatrizoic Acid
(Crude Product)

Purification
1. Activated Carbon
2. Recrystallization

Diatrizoic Acid
(Purified Product)
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Caption: A simplified workflow for the synthesis of Diatrizoic Acid.
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Quantitative Data Summary

The following table summarizes quantitative data derived from a representative synthesis
protocol for Diatrizoic acid, starting from 3,5-diamino-2,4,6-triiodobenzoic acid.[8]

Starting Key Molar Yield HPLC
Step . Product ]
Material Reagents (%) Purity (%)
- 3,5-
3,5-diamino- ) ) ) )
Acetic acid, diacetylamino
2,4,6- _
1 . ) Thionyl -2,4,6-
trilodobenzoic ) -
i chloride triiodobenzoyl
acid )
chloride
3,5-
35 . .
) ) diacetylamino
diacetylamino
-2,4,6-
2 -2,4,6- Methanol 92.76% 99.1%

. triiodobenzoic
triiodobenzoyl

] acid methyl

chloride
ester
3,5-
diacetylamino  Sodium
-2,4,6- hydroxide, Diatrizoic
3 . _ _ ) 93.14%

triiodobenzoic  Hydrochloric acid (crude)
acid methyl acid
ester

Experimental Protocols

The protocols provided below are detailed methodologies for the key synthetic steps in the
production of Diatrizoic acid.

Protocol 1: Synthesis of 3,5-diamino-2,4,6-
trilodobenzoic acid

This protocol details the synthesis of the key tri-iodinated intermediate from 3,5-diaminobenzoic
acid.[4]
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Materials:

¢ 3,5-diaminobenzoic acid (50.0 g)

Purified water (2000 ml)

Sulfuric acid (49.5 g)

Potassium iodide (KI) (169.1 g)

30% Hydrogen peroxide (H20:2) (115.5 g)

5L jacketed reaction vessel
Procedure:

o Charge the 5L jacketed reaction vessel with 3,5-diaminobenzoic acid (50.0 g) and purified
water (2000 ml).

e Slowly add sulfuric acid (49.5 g) to the mixture.
e Add potassium iodide (169.1 g) to the reaction system.

e Maintain the temperature at 20°C and begin dropwise addition of 30% hydrogen peroxide
(115.5 g).

 After the addition is complete, raise the reaction temperature to 50°C and maintain for 1 hour
to yield the crude product.

e The crude product can be further purified by forming an ammonium salt and then re-
acidifying to obtain the purified intermediate.

Protocol 2: Synthesis of Diatrizoic Acid Methyl Ester

This protocol describes the acylation and esterification of the tri-iodinated intermediate.[8]
Materials:

e 3,5-diamino-2,4,6-triiodobenzoic acid (30 g, 0.0566 mol)
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Acetic acid (30 g, 0.5 mol)

Thionyl chloride (300 ml, 4.13 mol)

4-dimethylaminopyridine (DMAP) (0.5 g)

Methanol

Reaction flask with dropping funnel
Procedure:
o Preparation of Acyl Chloride:

o In a reaction flask, dissolve 30 g of 3,5-diamino-2,4,6-triiodobenzoic acid in 30 g of acetic
acid by heating to 50°C. Transfer this solution to a dropping funnel.

o Add 300 ml of thionyl chloride and 0.5 g of DMAP (catalyst) to the reaction flask.

o Stir the thionyl chloride solution at 50°C and add the solution from the dropping funnel
dropwise, ensuring the internal temperature does not exceed 60°C.

o Esterification:

o After the addition is complete, cool the reaction mixture to 30°C and slowly add methanol
dropwise. A large amount of white solid will precipitate.

o Cool the mixture further to 20-25°C and allow it to crystallize for 6 hours.
o Filter the solid product via suction, rinse the filter cake three times with 10 ml of methanol.

o Dry the solid to obtain 3,5-diacetylamino-2,4,6-triiodobenzoic acid methyl ester (Yield: 33
g, 92.76%).

Protocol 3: Hydrolysis to Diatrizoic Acid

This protocol details the final hydrolysis step to produce the active pharmaceutical ingredient.

[8]
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Materials:

3,5-diacetylamino-2,4,6-triiodobenzoic acid methyl ester (33 g)
Deionized water (200 ml)

20% Sodium hydroxide (NaOH) aqueous solution
Concentrated hydrochloric acid (HCI)

Activated carbon (0.15 g)

Procedure:

Add 33 g of the methyl ester from the previous step to a reaction flask with 200 ml of
deionized water and stir for 30 minutes.

Add 20% NaOH solution dropwise until the solid is completely dissolved and the pH is
adjusted to 10-11.

Maintain the temperature at 50-55°C for 2 hours. Monitor the reaction via HPLC until the
methyl ester content is < 0.5%.

Adjust the pH to 3-3.5 using concentrated HCI.

Heat the mixture to 90-95°C, add 0.15 g of activated carbon, and continue stirring for 3
hours.

Filter the solution while hot.

Allow the filtrate to cool to 60°C, then add concentrated HCI dropwise to adjust the pH to 1-
1.5.

Continue stirring to promote crystallization for 3 hours.

Filter the product, rinse the filter cake with 10 ml of deionized water three times, and dry to
obtain the crude Diatrizoic acid (Yield: 30 g, 93.14%).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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